Venetoclax

BCL-2 family Apoptosis Selectivity profiling

Venetoclax is the definitive tool for BCL-2-dependent apoptosis studies. Its unmatched selectivity (>4,800-fold over BCL-xL, Ki<0.01 nM) eliminates confounding toxicities seen with navitoclax, making it the gold standard for CLL, AML, and MLLr ALL research. It is essential for resistance pathway screening and combination therapy validation where MCL-1 or BCL-xL co-expression is a factor.

Molecular Formula C45H50ClN7O7S
Molecular Weight 868.4 g/mol
CAS No. 1257044-40-8
Cat. No. B612062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenetoclax
CAS1257044-40-8
SynonymsABT199;  ABT-199;  ABT 199;  GDC0199;  GDC0199;  GDC 0199;  RG7601;  RG7601;  RG 7601. Venetoclax;  Venclexta; 
Molecular FormulaC45H50ClN7O7S
Molecular Weight868.4 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
InChIInChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
InChIKeyLQBVNQSMGBZMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Venetoclax (CAS 1257044-40-8): A Highly Selective BCL-2 Inhibitor for Apoptosis Research and Targeted Therapy Development


Venetoclax (ABT-199, GDC-0199) is a selective, orally bioavailable BCL-2 inhibitor that binds with sub-nanomolar affinity (Ki <0.01 nM) and exhibits >4,800-fold selectivity over related anti-apoptotic proteins BCL-xL and BCL-w , while showing no functional inhibition of MCL-1 [1]. It was specifically engineered from the dual BCL-2/BCL-xL inhibitor navitoclax to spare platelets, overcoming dose-limiting thrombocytopenia [2]. As the first FDA-approved BCL-2 selective inhibitor, venetoclax remains the clinical gold standard for targeting BCL-2-dependent malignancies including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [3].

Why Venetoclax (1257044-40-8) Cannot Be Substituted with Generic BCL-2 Inhibitors: A Procurement-Critical Selectivity Analysis


While several small molecules target the BCL-2 family of anti-apoptotic proteins, their distinct selectivity profiles create non-interchangeable biological and clinical outcomes. Navitoclax (ABT-263), a dual BCL-2/BCL-xL inhibitor, induces severe, dose-limiting thrombocytopenia due to BCL-xL inhibition in platelets, a toxicity completely absent with venetoclax [1]. Conversely, other BCL-2-selective inhibitors like S55746 (BCL201) exhibit significantly weaker binding affinity (Ki = 1.3 nM vs. venetoclax <0.01 nM) and narrower therapeutic windows . Furthermore, compounds with residual MCL-1 activity or pan-BCL-2 family inhibition face distinct resistance mechanisms in tumors overexpressing MCL-1 or BCL-xL [2]. Substituting venetoclax with any less-selective analog in a research or clinical context fundamentally alters the experimental system, introducing confounding toxicities, altered sensitivity profiles, and invalidating comparisons to the vast body of venetoclax-specific literature.

Venetoclax (1257044-40-8) Technical Differentiation Guide: Quantified Selectivity, Potency, and Efficacy vs. Key Comparators


Biochemical Selectivity: >4,800-Fold Discrimination Against BCL-xL and BCL-w

Venetoclax achieves exceptional selectivity for BCL-2 over the closely related anti-apoptotic proteins BCL-xL and BCL-w. In cell-free assays, venetoclax binds to BCL-2 with a Ki <0.01 nM, while exhibiting a >4,800-fold lower affinity for BCL-xL and BCL-w (Kis = 48 nM and 245 nM, respectively) . This is in stark contrast to its predecessor navitoclax (ABT-263), which potently inhibits BCL-2, BCL-xL, and BCL-w with comparable Kd values . The extreme selectivity of venetoclax is the key engineering achievement that enables BCL-2-dependent apoptosis induction without triggering the on-target, BCL-xL-mediated platelet toxicity that halted navitoclax's clinical development.

BCL-2 family Apoptosis Selectivity profiling

In Vitro Potency and Selectivity vs. Next-Generation BCL-2 Inhibitor S55746

When compared to the novel, orally active BCL-2-selective inhibitor S55746 (BCL201), venetoclax demonstrates superior binding affinity. S55746 exhibits a Ki of 1.3 nM for BCL-2 and a selectivity window of 70-400 fold over BCL-xL . In contrast, venetoclax's sub-0.01 nM Ki represents a >130-fold improvement in biochemical potency. This difference in target engagement can translate to variations in effective concentration required to induce apoptosis in BCL-2-dependent cell lines and may impact the depth of target coverage achievable in vivo at tolerable doses.

Drug discovery BCL-2 inhibitor Potency comparison

Differential In Vivo Efficacy in Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts

In a direct head-to-head comparison using a panel of patient-derived xenograft (PDX) models of pediatric ALL, venetoclax monotherapy demonstrated an objective response rate (ORR) of 26% [1]. This was inferior to the 61% ORR achieved by navitoclax, which inhibits BCL-xL in addition to BCL-2 [1]. However, this result underscores venetoclax's selective, context-dependent activity. Notably, venetoclax showed superior efficacy in the specific molecular subset of MLL-rearranged (MLLr) ALL, achieving a 50% response rate, highlighting its utility as a precision tool where BCL-2 is the dominant survival factor.

Pediatric oncology In vivo efficacy Xenograft models

Clinical Differentiation: Thrombocytopenia Risk Profile vs. Navitoclax

The defining translational advantage of venetoclax is its platelet-sparing profile. Navitoclax, due to its potent inhibition of BCL-xL, an essential pro-survival protein in platelets, causes rapid, profound, and dose-limiting thrombocytopenia in patients [1]. Venetoclax, engineered to be >4,800-fold selective for BCL-2 over BCL-xL, avoids this on-target toxicity completely, achieving robust anti-tumor activity in CLL without causing thrombocytopenia [2]. This fundamental difference is what enabled venetoclax to successfully complete clinical development and achieve regulatory approval, whereas navitoclax's utility remains limited by its hematologic toxicity profile.

Clinical safety Hematotoxicity Translational research

Optimal Research and Procurement Applications for Venetoclax (1257044-40-8) Based on Evidence of Differentiation


Precision Targeting of BCL-2-Dependent Hematologic Malignancies

Venetoclax is the definitive tool for studies requiring isolated inhibition of BCL-2 without confounding effects on BCL-xL or MCL-1. Its exceptional selectivity (>4,800-fold over BCL-xL) and high potency (Ki <0.01 nM) make it ideal for investigating the specific role of BCL-2 in apoptosis regulation, particularly in CLL and AML models where BCL-2 is a validated driver. Its established clinical use and extensive literature [1] provide a robust framework for translational research.

Investigating Resistance Mechanisms in MCL-1 or BCL-xL Overexpressing Tumors

Due to its lack of activity against MCL-1 and BCL-xL, venetoclax is the gold standard control compound for studying resistance pathways. As demonstrated in multiple myeloma and AML models, tumors co-expressing MCL-1 or BCL-xL exhibit intrinsic resistance to venetoclax monotherapy [2]. This makes venetoclax an essential component for screening and validating combination therapies (e.g., with MCL-1 inhibitors like S63845 or agents that downregulate MCL-1) designed to overcome this specific, well-characterized resistance mechanism.

Translational Studies Requiring a Clinically Safe BCL-2 Inhibitor with a Favorable Toxicity Profile

For in vivo studies where long-term dosing and minimal hematologic toxicity are required, venetoclax is the superior choice over pan-BCL-2 inhibitors like navitoclax. The platelet-sparing property of venetoclax [3] allows for sustained target inhibition and combination with myelosuppressive chemotherapies, more accurately modeling clinical treatment regimens and avoiding the confounding effects of thrombocytopenia on survival endpoints and combination tolerability.

Research on MLL-Rearranged Leukemia and Other BCL-2-Driven Pediatric Cancers

Venetoclax's demonstrated superior efficacy in MLL-rearranged ALL xenografts (50% objective response) compared to its overall activity in ALL (26%) [4] positions it as a key research compound for this high-risk pediatric leukemia subtype. Studies focused on identifying and validating biomarkers of venetoclax sensitivity in MLLr and other BCL-2-dependent childhood cancers will benefit from using the clinically relevant, selective agent rather than a broad-spectrum inhibitor that may produce misleadingly high response rates in models where BCL-xL is the primary dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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